REACTION_CXSMILES
|
[C:1]([N:5]1[CH2:8][CH:7]([CH2:9]O)[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:31]>>[C:1]([N:5]1[CH2:8][CH:7]([CH2:9][Cl:31])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
N-t-butyl-3-hydroxymethylazetidine
|
Quantity
|
0.209 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1CC(C1)CO
|
Name
|
|
Quantity
|
0.0229 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.0 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted three times with 10% aqueous sulfuric acid
|
Type
|
ADDITION
|
Details
|
The combined extracts were basicified by addition of solid sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
the basic solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CC(C1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |